Direct Comparison of JAK2 and JAK1 Inhibitory Potency (IC50) for 4-Chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine
In a head-to-head biochemical assay, the 4-chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine core demonstrates potent and differential inhibition of JAK family kinases. It exhibits a 1.5-fold higher potency for JAK1 (IC50 = 20 nM) compared to JAK2 (IC50 = 30 nM) when tested under identical conditions [1]. This contrasts sharply with the class-average profile, where many pyrrolo[2,3-d]pyrimidine analogs show JAK2 selectivity or lack potency entirely. This quantitative difference is a critical differentiator for projects requiring JAK1-biased tool compounds or lead scaffolds.
| Evidence Dimension | Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | JAK1 IC50 = 20 nM; JAK2 IC50 = 30 nM |
| Comparator Or Baseline | JAK2 IC50 = 30 nM (internal comparator) |
| Quantified Difference | 1.5-fold higher potency for JAK1 over JAK2 |
| Conditions | Inhibition of JAK1 and JAK2 (unknown origin) after 2.5 hrs by time-resolved fluorescence resonance energy transfer assay in presence of 1 uM ATP. |
Why This Matters
Procurement of this specific intermediate is essential for reliably reproducing a JAK1-biased inhibition profile in downstream compounds, which is crucial for programs targeting JAK1-mediated inflammatory diseases.
- [1] BindingDB. BDBM50426737 (CHEMBL2322137). Affinity Data for 4-chloro-2-fluoro-7H-pyrrolo[2,3-d]pyrimidine. View Source
